molecular formula C9H9ClO2 B105528 Methyl 4-chlorophenylacetate CAS No. 52449-43-1

Methyl 4-chlorophenylacetate

Cat. No. B105528
Key on ui cas rn: 52449-43-1
M. Wt: 184.62 g/mol
InChI Key: WWIYGBWRUXQDND-UHFFFAOYSA-N
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Patent
US08853199B2

Procedure details

A solution of 2-(4-chlorophenyl)acetic acid (20.0 g, 117 mmol) in dry methanol (235 mL) was treated with 5 drops of concentrated H2SO4 (cat.) at room temperature. The mixture was stirred overnight to completion, and then concentrated in vacuo to about 40 milliliters. The concentrate was partitioned between ether and half saturated NaHCO3 solution. The aqueous portion was back-extracted once with ether, and the organics were combined. The organic portion was washed with water, then brine, dried over MgSO4, and concentrated in vacuo. The material was placed under high vacuum for one hour to afford the pure methyl 2-(4-chlorophenyl)acetate as a pale yellow oil (19.8 g, 92%). 1H NMR (CDCl3, 400 MHz) δ 7.30 (d, J=8.4 Hz, 2H), 7.21 (d, J=8.4 Hz, 2H), 3.70 (s, 3H), 3.60 (2, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[CH3:12]O>OS(O)(=O)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)O
Name
Quantity
235 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight to completion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to about 40 milliliters
CUSTOM
Type
CUSTOM
Details
The concentrate was partitioned between ether and half saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was back-extracted once with ether
WASH
Type
WASH
Details
The organic portion was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WAIT
Type
WAIT
Details
The material was placed under high vacuum for one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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